molecular formula C16H14N2O2S2 B2913560 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-81-7

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2913560
CAS No.: 896354-81-7
M. Wt: 330.42
InChI Key: MHYJUCBHZRQKAM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both methoxy and methylthio groups in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the methylthio-substituted benzothiazole with 3-aminobenzoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of both methoxy and methylthio groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYJUCBHZRQKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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